molecular formula C14H19NO3 B13867689 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13867689
M. Wt: 249.30 g/mol
InChI Key: JJPFBADUTRKMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a phenyl group and a 2-methylpropoxymethyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1,3-oxazolidin-2-one with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar structure.

Uniqueness

5-(2-Methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

5-(2-methylpropoxymethyl)-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-11(2)9-17-10-13-8-15(14(16)18-13)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

JJPFBADUTRKMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.